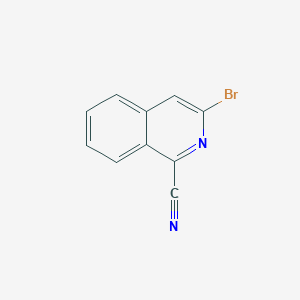

3-Bromoisoquinoline-1-carbonitrile

Description

3-Bromoisoquinoline-1-carbonitrile (CAS 1082674-24-5) is a brominated isoquinoline derivative featuring a carbonitrile group at position 1 and a bromine atom at position 3. Its molecular formula is C₁₀H₅BrN₂, with a molecular weight of 233.07 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), owing to the electron-withdrawing nitrile group, which enhances reactivity .

Properties

Molecular Formula |

C10H5BrN2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

3-bromoisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H5BrN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |

InChI Key |

GLDVOLDFMBGAJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2C#N)Br |

Origin of Product |

United States |

Preparation Methods

Acid Salt Bromination Method

A well-established method for preparing 3-bromoquinoline derivatives, which can be adapted for isoquinoline analogs, involves bromination of the acid salt of quinoline or isoquinoline in a suitable solvent with bromine. The process includes:

- Formation of the isoquinoline acid salt (e.g., hydrochloride or hydrobromide).

- Reaction with bromine in an organic solvent such as o-dichlorobenzene or nitrobenzene.

- Isolation of the 3-bromoisoquinoline hydrobromide salt by filtration after reaction completion.

- Recrystallization from a mixed solvent system of water and alcohol to purify the hydrobromide salt.

- Treatment with alkali (e.g., sodium carbonate or sodium hydroxide) to liberate the free 3-bromoisoquinoline.

- Simple distillation to obtain high-purity 3-bromoisoquinoline.

This method is advantageous because it suppresses the formation of di- and tri-brominated byproducts, yielding high selectivity and purity without requiring complex distillation setups.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Substrate | Isoquinoline acid salt | Formation of hydrobromide salt |

| Bromine equivalents | 1.0 to 1.5 mol per mol isoquinoline | Optimal for monobromination |

| Solvent | o-Dichlorobenzene, nitrobenzene, or ethylene glycol derivatives | Good solubility and reaction medium |

| Recrystallization solvent | Water and alcohol mixture | Removal of impurities and byproducts |

| Alkali for liberation | Na2CO3, K2CO3, NaOH, or KOH | Releases free 3-bromoisoquinoline |

| Purification | Simple distillation | >99% purity of product |

| Yield | Approx. 40% from isoquinoline | Moderate yield with high purity |

An example from quinoline chemistry shows that 3-bromoquinoline hydrobromide can be obtained as a pale yellow crystal, which upon alkali treatment and distillation yields 3-bromoquinoline with 99.3% purity and about 40% yield from quinoline.

Synthesis of 3-Bromoisoquinoline-1-carbonitrile

While direct protocols for 3-bromoisoquinoline-1-carbonitrile are scarce, the following approaches are relevant:

Cycloaddition and Rearrangement Methods

Summary Table of Preparation Methods

Research Findings and Notes

- The acid salt bromination method is well-documented for quinoline derivatives and can be extrapolated to isoquinoline analogs with similar electronic properties.

- Recrystallization from water-alcohol mixtures is critical to remove side products and improve purity before alkali treatment.

- Alkali treatment liberates the free bromoisoquinoline from the hydrobromide salt, facilitating isolation.

- Simple distillation suffices for purification, avoiding complex distillation columns.

- The regioselective cycloaddition approach provides a modern synthetic alternative with potential for diverse functionalization.

- Palladium-catalyzed methods offer access to brominated isoquinoline derivatives with additional functional groups, useful for further synthetic elaboration.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Pharmaceutical Applications

3-Bromoisoquinoline-1-carbonitrile is primarily recognized for its role as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues. This selectivity makes them valuable for treating conditions associated with androgen decline, such as:

- Anemia

- Cachexia

- Muscular dystrophies

- Osteoporosis

- Age-related functional decline

Synthetic Applications

In synthetic organic chemistry, 3-Bromoisoquinoline-1-carbonitrile serves as an essential intermediate for various chemical reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. Its utility has been demonstrated in metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic molecules.

Table: Synthetic Reactions Involving 3-Bromoisoquinoline-1-carbonitrile

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| C–N Coupling | Nickel-based | 94 | |

| Buchwald-Hartwig Amination | Palladium | 80 | |

| Cross-coupling with amines | Various | Up to 98 |

These reactions highlight the compound's versatility as a precursor in synthesizing various pharmaceuticals and agrochemicals.

Case Studies and Research Findings

-

Selective Androgen Receptor Modulation :

A study demonstrated that 3-Bromoisoquinoline-1-carbonitrile effectively enhances muscle mass in animal models of cachexia. The results indicated significant improvements in muscle strength and overall physical performance, suggesting potential applications in treating sarcopenia and other muscle-wasting conditions . -

Cross-Coupling Reactions :

Research focused on optimizing the conditions for C–N bond formation using 3-Bromoisoquinoline-1-carbonitrile revealed that specific ligands could increase yields significantly. For instance, employing trifluoromethylated ligands led to yields of up to 94%, showcasing the compound's effectiveness in synthetic methodologies . -

Bioactive Compound Development :

The compound has been incorporated into the synthesis of novel bioactive compounds aimed at addressing various health issues, including metabolic disorders and inflammatory diseases. Its structural features allow for modifications that enhance biological activity while maintaining stability .

Mechanism of Action

The mechanism of action of 3-Bromoisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

The table below highlights key structural analogs, focusing on substituent positions, functional groups, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Applications |

|---|---|---|---|---|---|---|

| 3-Bromoisoquinoline-1-carbonitrile | 1082674-24-5 | C₁₀H₅BrN₂ | 233.07 | Br (C3), CN (C1) | Reference | Pharmaceutical intermediates, catalysis |

| 4-Bromoisoquinoline-1-carbonitrile | 156072-86-5 | C₁₀H₅BrN₂ | 233.07 | Br (C4), CN (C1) | 0.85 | Organic synthesis, ligand development |

| 3-(Bromomethyl)picolinonitrile | 312325-72-7 | C₇H₅BrN₂ | 197.03 | Br-CH₂ (C3), CN (C2) | 0.88 | Polymer additives, agrochemicals |

| 3-Bromo-1-methoxyisoquinoline | 4876-10-2 | C₁₀H₈BrNO | 254.08 | Br (C3), OCH₃ (C1) | N/A | Fluorescence probes, medicinal chemistry |

| 3-Chloro-1-phenylisoquinoline-4-carbonitrile | 72118-85-5 | C₁₆H₉ClN₂ | 264.71 | Cl (C3), CN (C4), Ph (C1) | N/A | Anticancer research, kinase inhibitors |

Key Observations:

Positional Isomerism: 3-Bromo vs. 4-Bromo Derivatives: The bromine position significantly alters electronic properties. 3-Bromoisoquinoline-1-carbonitrile exhibits higher electrophilicity at C3, favoring nucleophilic substitution, while the 4-bromo isomer (CAS 156072-86-5) may display reduced reactivity due to steric hindrance . Carbonitrile Positioning: The nitrile group in 3-Bromoisoquinoline-1-carbonitrile (C1) enhances conjugation across the aromatic system compared to analogs like 3-(Bromomethyl)picolinonitrile, where the nitrile is at C2 .

Functional Group Impact: Methoxy vs. Carbonitrile: 3-Bromo-1-methoxyisoquinoline (CAS 4876-10-2) replaces the nitrile with a methoxy group, increasing solubility in polar solvents but reducing electrophilicity. This makes it more suitable for fluorescence applications than coupling reactions . Chlorine and Phenyl Substitution: 3-Chloro-1-phenylisoquinoline-4-carbonitrile (CAS 72118-85-5) combines a chlorine atom and phenyl group, enhancing steric bulk and altering binding affinity in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.